N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
N-((1-Hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 4-methoxyphenyl group and a hydroxy-substituted cyclopentylmethyl moiety. The hydroxycyclopentyl group likely enhances hydrogen-bonding capacity and solubility compared to non-polar substituents. Sulfonamides are widely explored for their biological activity, including roles as enzyme inhibitors or receptor modulators (e.g., mGlu receptor ligands in ).
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-20-14-6-4-13(5-7-14)8-11-21(18,19)16-12-15(17)9-2-3-10-15/h4-7,16-17H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHIBIMEXUKCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H17NO3S
- Molecular Weight : 273.35 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial and diuretic effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase enzymes, which play crucial roles in various physiological processes, including acid-base balance and fluid secretion.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter pathways through its structural similarity to known psychoactive agents.
Antimicrobial Activity
Research indicates that sulfonamides can exhibit antimicrobial properties. A study evaluating various sulfonamide derivatives showed that compounds with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound Name | Antibacterial Activity (MIC µg/mL) |
|---|---|
| Sulfanilamide | 32 |
| This compound | TBD |
Anti-inflammatory Effects
In vitro studies have suggested that sulfonamides can inhibit pro-inflammatory cytokines. In a controlled experiment, the compound was tested for its ability to reduce TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS).
- Results : The compound showed a dose-dependent reduction in TNF-alpha levels, indicating potential anti-inflammatory properties.
Case Studies
- Case Study on Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting analgesic properties.
- Neuroprotective Effects : Another study explored the neuroprotective effects of the compound in a model of neurodegeneration induced by oxidative stress. The findings revealed that treatment with the compound significantly improved neuronal survival rates and reduced markers of oxidative damage.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s uniqueness lies in its hydroxycyclopentylmethyl and 4-methoxyphenyl substituents. Below is a comparative analysis with structurally related sulfonamides:
Table 1: Comparison of Structural and Physical Properties
Substituent Effects on Physicochemical Properties
- Hydroxy vs. Methoxy Groups: The target compound’s hydroxycyclopentyl group may improve aqueous solubility compared to purely aromatic or non-polar substituents (e.g., perfluorophenyl in 6n).
- Cyclopentyl vs. Cyclopropyl : The larger cyclopentyl ring in the target compound could introduce steric hindrance, affecting binding interactions compared to the smaller cyclopropyl analog in .
- Electron-Withdrawing vs.
Preparation Methods
Reductive Amination of Cyclopentanone
The amine intermediate is synthesized via reductive amination of cyclopentanone with formaldehyde, followed by hydroxylation.
Procedure :
- Cyclopentanone (1.0 equiv) reacts with formaldehyde (1.2 equiv) in methanol under reflux, catalyzed by sodium cyanoborohydride (NaBH3CN).
- The resulting imine is reduced to (1-hydroxycyclopentyl)methylamine using hydrogen gas (H₂, 50 psi) over a palladium-on-carbon (Pd/C) catalyst.
Key Parameters :
- Solvent: Methanol or ethanol.
- Temperature: 25–50°C for imine formation; 60–80°C for reduction.
- Yield: 65–75% after column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride
Sulfonation of 2-(4-Methoxyphenyl)ethanol
The sulfonyl chloride is prepared via chlorosulfonation of 2-(4-methoxyphenyl)ethanol:
Procedure :
- 2-(4-Methoxyphenyl)ethanol (1.0 equiv) is treated with chlorosulfonic acid (ClSO₃H, 3.0 equiv) at 0–5°C in dichloromethane (DCM).
- The intermediate sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅, 2.5 equiv) under anhydrous conditions.
Key Parameters :
- Reaction Time: 2–4 hours for sulfonation; 1 hour for chlorination.
- Yield: 80–85% after distillation under reduced pressure.
Sulfonamide Coupling Reaction
Amine-Sulfonyl Chloride Condensation
The final step involves nucleophilic substitution between the amine and sulfonyl chloride:
Procedure :
- (1-Hydroxycyclopentyl)methylamine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).
- 2-(4-Methoxyphenyl)ethanesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (Et₃N, 2.0 equiv) to scavenge HCl.
- The mixture is stirred at room temperature for 12–16 hours.
Workup :
- The reaction is quenched with ice water, extracted with ethyl acetate, and washed with brine.
- The organic layer is dried over MgSO₄, concentrated, and purified via recrystallization (acetonitrile).
Key Parameters :
Optimization and Challenges
Side Reactions and Mitigation
Alternative Routes
- Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple hydroxylamine derivatives, though yields are lower (50–60%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Reductive Amination + Chlorosulfonation | 70–75% | >98% | Moderate |
| Mitsunobu Coupling | 50–60% | 95–97% | High |
The reductive amination route is preferred for scalability and yield, while the Mitsunobu method offers stereochemical control for chiral variants.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves sulfonylation of a primary amine intermediate followed by cyclization. Key precursors include 4-methoxyphenethylamine and hydroxycyclopentyl derivatives. Control reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
- Purity Optimization : Use thin-layer chromatography (TLC) for real-time monitoring and column chromatography or recrystallization for purification. Confirm purity via HPLC (>95%) and NMR spectroscopy (e.g., absence of extraneous proton signals) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Techniques :
- NMR : Analyze - and -NMR spectra to verify sulfonamide (-SONH-) linkage and methoxy group resonance (δ ~3.8 ppm for -OCH) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns consistent with sulfonamide cleavage .
Q. What preliminary assays are used to evaluate its biological activity?
- Approach :
- Protein Binding : Surface plasmon resonance (SPR) to assess affinity for target proteins (e.g., kinases, proteases).
- Cellular Activity : Dose-response studies in relevant cell lines (IC determination) with cytotoxicity controls (e.g., MTT assay) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methods :
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to predict permeability and blood-brain barrier penetration.
- ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2–3) and reduce metabolic liabilities (e.g., CYP450 interactions) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Analysis Framework :
- Dose-Response Consistency : Compare IC values in cell-free vs. cell-based assays to identify off-target effects.
- Species-Specific Variability : Test in isogenic cell lines or primary cells from multiple species to validate target engagement .
Q. How can the sulfonamide moiety be modified to enhance target selectivity while retaining potency?
- Synthetic Strategy :
- Bioisosteric Replacement : Substitute -SONH- with sulfamide (-NHSONH-) or acyl sulfonamide groups to modulate hydrogen-bonding interactions.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to improve binding entropy .
Q. What experimental designs mitigate instability issues in aqueous buffers during biological assays?
- Solutions :
- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.01% Tween-20 to prevent aggregation.
- Stability Studies : Conduct LC-MS time-course analyses to identify degradation products (e.g., hydrolysis of sulfonamide) .
Key Considerations for Contradictory Data
- Synthetic Yield Variability : Differences in cyclization efficiency (30–70%) may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., DMAP vs. pyridine). Systematic optimization via Design of Experiments (DoE) is recommended .
- Biological Activity Discrepancies : Inconsistent IC values may reflect assay conditions (e.g., serum content in media). Validate under standardized protocols (e.g., 10% FBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
